molecular formula C27H26FN3O2S B2972525 3-(4-ETHYLBENZENESULFONYL)-4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE CAS No. 902910-62-7

3-(4-ETHYLBENZENESULFONYL)-4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B2972525
CAS No.: 902910-62-7
M. Wt: 475.58
InChI Key: SVULRHYARMXSTP-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinoline derivative with 2-fluorophenylpiperazine.

    Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-ethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The piperazine and quinoline moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar activities and could be investigated for its biological properties.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their role in treating malaria, cancer, and other diseases. This compound might offer new avenues for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes. Its unique structural features may impart desirable properties to these materials.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The piperazine moiety may enhance binding affinity to certain biological targets, while the sulfonyl group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.

    Piperazine derivatives: Compounds containing the piperazine moiety, often used in pharmaceuticals.

Uniqueness

What sets 3-(4-ETHYLBENZENESULFONYL)-4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE apart is its combination of structural features. The presence of the ethylbenzenesulfonyl group, the fluorophenylpiperazine moiety, and the quinoline core may confer unique biological and chemical properties, making it a compound of interest for further research.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-2-20-11-13-21(14-12-20)34(32,33)26-19-29-24-9-5-3-7-22(24)27(26)31-17-15-30(16-18-31)25-10-6-4-8-23(25)28/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVULRHYARMXSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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